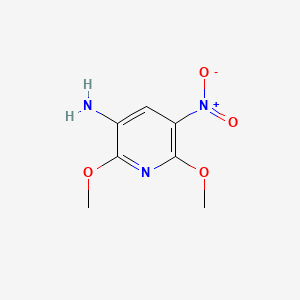

2,6-Dimethoxy-5-nitropyridin-3-amine

Description

BenchChem offers high-quality 2,6-Dimethoxy-5-nitropyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxy-5-nitropyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethoxy-5-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSMQSUIHTZHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695841 | |

| Record name | 2,6-Dimethoxy-5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96859-47-1 | |

| Record name | 2,6-Dimethoxy-5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxy-5-nitropyridin-3-amine (CAS No. 96859-47-1)

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethoxy-5-nitropyridin-3-amine (CAS No. 96859-47-1), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the compound's physicochemical properties, proposes a detailed synthetic pathway based on established chemical principles, and explores its reactivity and potential applications in the synthesis of complex bioactive molecules. Emphasis is placed on the causality behind experimental choices and the strategic value of this intermediate in modern organic and medicinal chemistry.[1] This guide serves as an authoritative resource, integrating theoretical knowledge with practical insights to facilitate its effective utilization in research and development.

Introduction: Strategic Importance in Medicinal Chemistry

2,6-Dimethoxy-5-nitropyridin-3-amine is a highly functionalized pyridine derivative. The pyridine scaffold is a privileged structural motif in drug design, present in a significant percentage of FDA-approved pharmaceuticals.[1] The strategic placement of two methoxy groups, a nitro group, and an amino group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile precursor for a wide range of complex molecular architectures.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, activating it for specific transformations.[1] Concurrently, the amino and methoxy groups offer multiple points for further chemical elaboration. This combination of functionalities positions 2,6-dimethoxy-5-nitropyridin-3-amine as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. This guide aims to provide the foundational knowledge required to harness the synthetic potential of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be reliably predicted based on its structure and data from closely related analogues. Commercial suppliers confirm its identity through various spectroscopic methods.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,6-dimethoxy-5-nitropyridin-3-amine.

| Property | Value | Source |

| CAS Number | 96859-47-1 | Commercial Suppliers |

| Molecular Formula | C₇H₉N₃O₄ | Calculated |

| Molecular Weight | 199.17 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols | Analogy |

| XLogP3 | 0.8 | Calculated (PubChem CID: 57354928 for a related iodo-analogue)[3] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 6 | Calculated |

Note: Most properties are calculated or inferred by analogy due to a lack of published experimental data.

Spectroscopic Characterization (Predicted)

The structural features of 2,6-dimethoxy-5-nitropyridin-3-amine suggest the following characteristic spectroscopic signatures:

-

¹H NMR: The spectrum is expected to show a single aromatic proton as a singlet. Two distinct singlets corresponding to the two methoxy groups would be observed, likely in the range of 3.8-4.2 ppm. A broad singlet for the amine protons would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atoms attached to the methoxy groups and the nitro/amino groups would show characteristic downfield shifts.

-

IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively), and C-O stretching for the methoxy groups (around 1020-1250 cm⁻¹). A similar compound, 2-amino-3-methyl-5-nitropyridine, has been studied spectroscopically, providing a basis for these predictions.[4]

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 199. Fragmentation patterns would likely involve the loss of methoxy, nitro, and amino groups.

Proposed Synthesis Protocol

Caption: Proposed synthetic workflow for 2,6-dimethoxy-5-nitropyridin-3-amine.

Step 1: Nitration of 2,6-Dichloropyridine

Causality: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, forcing conditions using a mixture of nitric and sulfuric acid can achieve nitration. The electron-withdrawing chlorine atoms further deactivate the ring but direct the incoming electrophile (NO₂⁺) to the 3- or 5-position. Due to the symmetry of the starting material, these positions are equivalent.

Protocol:

-

To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a temperature maintained below 25°C.

-

Cool the mixture in an ice bath and add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with cold water until neutral, and dried under vacuum. This procedure is analogous to established methods for nitrating dichloropyridines.[5]

Step 2: Regioselective Amination

Causality: The strong electron-withdrawing effect of the nitro group activates the positions ortho (C2) and para (C4) to it for nucleophilic aromatic substitution (SNAr). In 2,6-dichloro-3-nitropyridine, the chlorine at the C2 position is ortho to the nitro group and is therefore highly activated towards displacement by a nucleophile like ammonia. The C6 chlorine is meta to the nitro group and thus significantly less reactive.

Protocol:

-

Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol in a pressure vessel.

-

Saturate the solution with ammonia gas at a low temperature or add a concentrated solution of ammonia in methanol.

-

Seal the vessel and heat to a moderate temperature (e.g., 50-70°C) for several hours. The reaction should be monitored for the consumption of the starting material.

-

After cooling, the solvent is removed under reduced pressure. The resulting crude product, 2-amino-6-chloro-5-nitropyridine, can be purified by recrystallization or column chromatography.

Step 3: Methoxylation

Causality: The remaining chlorine atom at the C6 position is now activated for SNAr by the para-nitro group. Reaction with a strong nucleophile like sodium methoxide will readily displace the chloride.

Protocol:

-

Prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal to methanol or by using a commercial solution.

-

To the stirred solution of sodium methoxide, add 2-amino-6-chloro-5-nitropyridine portion-wise, maintaining the temperature below 30°C.

-

After the addition, the mixture can be stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. Monitor by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2,6-dimethoxy-5-nitropyridin-3-amine.

-

Further purification can be achieved by column chromatography or recrystallization to obtain the final product of high purity. This methoxylation step is well-precedented for similar substrates.[5]

Reactivity and Synthetic Applications

The synthetic utility of 2,6-dimethoxy-5-nitropyridin-3-amine stems from the distinct reactivity of its functional groups. It serves as a scaffold upon which molecular complexity can be built, making it a valuable asset in drug discovery programs.[1]

Caption: Key reaction pathways for synthetic diversification.

Reduction of the Nitro Group

The most prominent reaction of this compound is the reduction of the nitro group to a primary amine. This transformation is fundamental in medicinal chemistry as it unmasks a key functional group for further elaboration.

-

Catalytic Hydrogenation: This is a clean and efficient method. The compound can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out in a polar solvent like ethanol or ethyl acetate.

-

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of hydrochloric acid. Stannous chloride (SnCl₂) in concentrated HCl is also a very effective system for this reduction.[5]

The resulting product, 2,6-dimethoxypyridine-3,5-diamine , is a highly valuable intermediate itself, possessing two nucleophilic amino groups at the 3- and 5-positions. The differential reactivity of these two amino groups could potentially be exploited for selective functionalization.

Reactions of the Amino Group

The existing 3-amino group can be functionalized prior to the reduction of the nitro group, allowing for a different synthetic strategy.

-

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides.

-

Alkylation: Reductive amination with aldehydes or ketones can be employed to introduce alkyl substituents.

-

Diazotization: While reactions of aminopyridines with nitrous acid can be complex, under controlled conditions, the amino group could be converted to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).

Application in the Synthesis of Fused Heterocycles

The diamine intermediate (2,6-dimethoxypyridine-3,5-diamine) is an excellent precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines. These scaffolds are prevalent in many biologically active compounds. The 1,3-relationship of the amino groups allows for condensation reactions with various reagents (e.g., orthoesters, carboxylic acids, or phosgene derivatives) to construct a five-membered imidazole ring fused to the pyridine core.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,6-dimethoxy-5-nitropyridin-3-amine is not widely available. However, based on the known hazards of related nitropyridine and aminopyridine compounds, the following precautions are strongly recommended. A related compound, 2-amino-6-methoxy-3-nitropyridine, is classified as harmful if swallowed and causes skin and eye irritation.[6]

-

Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

-

Conclusion

2,6-Dimethoxy-5-nitropyridin-3-amine is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its highly functionalized pyridine core offers multiple avenues for synthetic diversification. While a dedicated body of literature for this specific compound is sparse, its synthesis and reactivity can be confidently predicted from established principles of heterocyclic chemistry. The proposed synthetic route provides a robust framework for its preparation, and the outlined reaction pathways highlight its utility in constructing complex molecular scaffolds, particularly fused heterocyclic systems. This guide provides the necessary technical insights for researchers to effectively incorporate this valuable building block into their synthetic programs, paving the way for the discovery of novel bioactive molecules.

References

-

ResearchGate. Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

PubChem. 2-Amino-6-methoxy-3-nitropyridine. [Link]

- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.

-

PMC. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]

- Google Patents.

-

ResearchGate. Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. [Link]

- Google Patents. Preparing method of 2,6-dichloro-3-nitropyridine.

- Google Patents.

-

PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

-

European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [Link]

-

PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

PMC. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]

-

ResearchGate. Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

-

PubChem. 5-Iodo-6-methoxy-3-nitropyridin-2-amine. [Link]

-

NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

-

Semantic Scholar. Nitropyridines: Synthesis and reactions. [Link]

-

ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

-

PubChem. 5-Iodo-6-methoxy-3-nitropyridin-2-amine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 96859-47-1|2,6-Dimethoxy-5-nitropyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 5-Iodo-6-methoxy-3-nitropyridin-2-amine | C6H6IN3O3 | CID 57354928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 2,6-Dimethoxy-5-nitropyridin-3-amine

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1] The strategic introduction of substituents onto the pyridine ring profoundly modulates its electronic properties and, consequently, its biological activity and material characteristics. The subject of this guide, 2,6-dimethoxy-5-nitropyridin-3-amine, is a molecule of significant interest due to its unique combination of electron-donating methoxy and amino groups, alongside a potent electron-withdrawing nitro group. This arrangement creates a highly polarized aromatic system, making it a valuable intermediate for the synthesis of more complex molecular architectures.[2][3] Understanding the detailed structural landscape of this molecule is paramount for predicting its reactivity, designing novel derivatives with enhanced properties, and elucidating its potential interactions with biological targets.

This guide provides a comprehensive structural analysis of 2,6-dimethoxy-5-nitropyridin-3-amine, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, purification, and detailed characterization using a suite of spectroscopic and analytical techniques. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogues to provide a robust and scientifically grounded analysis.

Molecular Structure and Physicochemical Properties

The foundational step in any structural analysis is a clear understanding of the molecule's composition and basic properties.

| Property | Value | Source |

| CAS Number | 96859-47-1 | [4] |

| Molecular Formula | C₇H₉N₃O₄ | [4] |

| Molecular Weight | 199.16 g/mol | [4] |

| SMILES | NC1=CC(=O)=C(OC)N=C1OC | [4] |

The structure, depicted below, features a pyridine ring substituted with two methoxy groups at positions 2 and 6, an amino group at position 3, and a nitro group at position 5.

Caption: Molecular structure of 2,6-Dimethoxy-5-nitropyridin-3-amine.

Synthesis and Purification: A Proposed Pathway

Caption: Proposed synthetic workflow for 2,6-Dimethoxy-5-nitropyridin-3-amine.

Experimental Protocol: A Step-by-Step Guide

This protocol is a composite based on the synthesis of similar structures and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 2,6-Dimethoxypyridine

-

To a solution of 2,6-dichloropyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-dimethoxypyridine.

Step 2: Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

-

Slowly add 2,6-dimethoxypyridine to the cooled nitrating mixture, maintaining a low temperature.

-

Allow the reaction to stir at a controlled temperature, monitoring by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the dinitro product.

-

Filter the precipitate, wash thoroughly with cold water until neutral, and dry under vacuum.

Step 3: Synthesis of 2,6-Dimethoxy-5-nitropyridin-3-amine

-

Dissolve the 2,6-dimethoxy-3,5-dinitropyridine in a suitable solvent (e.g., ethanol).

-

Bubble ammonia gas through the solution or use a solution of ammonia in the solvent.

-

Heat the reaction mixture in a sealed vessel, monitoring the formation of the product by TLC.

-

After completion, cool the reaction and remove the solvent.

-

Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to obtain pure 2,6-dimethoxy-5-nitropyridin-3-amine.

Spectroscopic Analysis: Elucidating the Molecular Signature

Spectroscopic techniques are indispensable for confirming the structure of the synthesized molecule. The following are the predicted spectroscopic data for 2,6-dimethoxy-5-nitropyridin-3-amine, based on the analysis of closely related compounds.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic proton, the methoxy protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.5 | Singlet | 1H | H-4 | The sole aromatic proton is deshielded by the adjacent electron-withdrawing nitro group. |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad. |

| ~ 4.0 | Singlet | 3H | -OCH₃ at C-6 | Methoxy group protons adjacent to the ring nitrogen. |

| ~ 3.9 | Singlet | 3H | -OCH₃ at C-2 | Methoxy group protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C-2, C-6 | Carbons attached to the electronegative oxygen of the methoxy groups and the ring nitrogen. |

| ~ 145 - 150 | C-5 | Carbon bearing the electron-withdrawing nitro group. |

| ~ 130 - 135 | C-3 | Carbon attached to the amino group. |

| ~ 110 - 115 | C-4 | The only carbon with a directly attached proton. |

| ~ 55 - 60 | -OCH₃ | Carbons of the methoxy groups. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[3][10][11]

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3250 | N-H stretch (two bands) | Primary Amine (-NH₂) |

| ~ 1620 | N-H bend | Primary Amine (-NH₂) |

| 1550 - 1500 | Asymmetric NO₂ stretch | Nitro Group (-NO₂) |

| 1350 - 1300 | Symmetric NO₂ stretch | Nitro Group (-NO₂) |

| 1300 - 1200 | C-N stretch (aromatic) | Amine |

| 1250 - 1000 | C-O stretch | Methoxy Groups (-OCH₃) |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 199.06

-

Fragmentation Pattern: The fragmentation is likely to involve the loss of methoxy groups (·OCH₃), the nitro group (·NO₂), and potentially the elimination of small neutral molecules like formaldehyde (CH₂O) from the methoxy substituents.

Crystallographic and Conformational Analysis

While a crystal structure for 2,6-dimethoxy-5-nitropyridin-3-amine has not been reported, insights into its solid-state conformation can be gleaned from the crystal structures of analogous compounds, such as 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine and 3-Chloro-5-methoxy-2,6-dinitropyridine.[7][12][13]

A key structural feature in nitropyridines is the orientation of the nitro group relative to the plane of the pyridine ring. Due to steric hindrance from the adjacent methoxy group at the 6-position, it is highly probable that the nitro group in 2,6-dimethoxy-5-nitropyridin-3-amine is twisted out of the plane of the pyridine ring. This twisting can have significant implications for the molecule's electronic properties and its ability to participate in intermolecular interactions.

In the solid state, it is anticipated that the amino group will act as a hydrogen bond donor, forming intermolecular hydrogen bonds with the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring of neighboring molecules. These interactions will likely play a crucial role in dictating the crystal packing arrangement.

Caption: Potential intermolecular hydrogen bonding in 2,6-Dimethoxy-5-nitropyridin-3-amine.

Workflow for Structural Characterization

A systematic workflow is essential for the comprehensive structural analysis of 2,6-dimethoxy-5-nitropyridin-3-amine.

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 96859-47-1|2,6-Dimethoxy-5-nitropyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. 3-Chloro-5-methoxy-2,6-dinitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

Spectroscopic Profile of 2,6-Dimethoxy-5-nitropyridin-3-amine: A Predictive Technical Guide

This document provides a comprehensive technical guide to the predicted spectroscopic characteristics of 2,6-Dimethoxy-5-nitropyridin-3-amine. Intended for researchers, scientists, and professionals in drug development, this guide synthesizes established spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this predictive analysis serves as a robust reference for its identification, characterization, and quality control.

Introduction and Molecular Structure

2,6-Dimethoxy-5-nitropyridin-3-amine is a substituted pyridine derivative featuring a combination of strong electron-donating groups (amino, methoxy) and a powerful electron-withdrawing group (nitro). This electronic arrangement makes it a potentially valuable building block in the synthesis of novel heterocyclic compounds with applications in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for any researcher intending to synthesize or utilize this compound.

The structural arrangement of the substituents dictates a unique electronic environment within the pyridine ring, which will be reflected in its spectral data. The following sections will deconstruct the predicted spectral output for ¹H NMR, ¹³C NMR, IR, and MS, explaining the causal relationships between the molecular structure and the expected spectral features.

Caption: Molecular structure of 2,6-Dimethoxy-5-nitropyridin-3-amine.

Predicted Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the methoxy groups and the lone aromatic proton. The precise chemical shifts are dictated by the electronic effects of the substituents on the pyridine ring.

Causality and Predictions

-

Aromatic Proton (H-4): The pyridine ring has only one proton at the C-4 position. This proton is flanked by two carbon atoms (C-3 and C-5) bearing an amino and a nitro group, respectively. The amino group at C-3 is strongly electron-donating, which would typically shield adjacent protons and shift them upfield. Conversely, the nitro group at C-5 is strongly electron-withdrawing, deshielding nearby protons and shifting them downfield. The combined effect of these groups, along with the two methoxy groups, will determine the final chemical shift. Given the substitution pattern, the H-4 proton is expected to appear as a singlet in the aromatic region, likely between 7.5 and 8.5 ppm.

-

Methoxy Protons (-OCH₃): There are two methoxy groups at the C-2 and C-6 positions. Due to the substitution on the ring, these two groups are chemically non-equivalent and are expected to appear as two distinct singlets. Their chemical shifts are anticipated to be in the range of 3.9 - 4.2 ppm.

-

Amine Protons (-NH₂): The protons of the primary amine at C-3 will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on the solvent and concentration but is typically expected in the range of 5.0 - 6.5 ppm.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.5 - 8.5 | Singlet (s) | 1H | H-4 |

| 5.0 - 6.5 | Broad Singlet (br s) | 2H | -NH₂ |

| 3.9 - 4.2 | Singlet (s) | 6H | 2 x -OCH₃ |

Predicted Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are significantly influenced by the attached functional groups.

Causality and Predictions

Substituent-induced chemical shifts (SCS) are used to predict the approximate resonance positions of the aromatic carbons.

-

C-2 and C-6 (bearing -OCH₃): These carbons are attached to electronegative oxygen atoms and the ring nitrogen, placing them significantly downfield. They are expected to resonate in the region of 155 - 165 ppm.

-

C-3 (bearing -NH₂): The strong electron-donating amino group will shield this carbon, shifting it upfield relative to other carbons attached to nitrogen. A predicted range is 135 - 145 ppm.

-

C-5 (bearing -NO₂): The electron-withdrawing nitro group will deshield this carbon. It is expected to appear in a similar region to C-3, around 130 - 140 ppm.

-

C-4: This carbon is situated between the amino- and nitro-substituted carbons. Its chemical shift will be a balance of the electronic effects, likely appearing in the more upfield aromatic region, around 105 - 115 ppm.

-

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups are expected to resonate in the typical region for such groups, around 55 - 60 ppm.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 155 - 165 | C-2, C-6 |

| 135 - 145 | C-3 |

| 130 - 140 | C-5 |

| 105 - 115 | C-4 |

| 55 - 60 | -OCH₃ |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying the key functional groups present in the molecule. The predicted spectrum will be characterized by strong absorptions from the nitro and amino groups.

Causality and Predictions

-

N-H Vibrations: The primary amine (-NH₂) group will exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

-

N-O Vibrations: Aromatic nitro groups give rise to two very strong and characteristic absorption bands.[1][2][3] The asymmetric stretch is expected between 1550-1475 cm⁻¹, and the symmetric stretch is anticipated between 1360-1290 cm⁻¹.[1][2] These are often the most prominent peaks in the fingerprint region.

-

C-O and C-N Vibrations: The C-O stretching of the methoxy groups will appear as strong bands in the 1250-1020 cm⁻¹ region. The C-N stretching of the aromatic amine will be observed around 1335-1250 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups will be just below 3000 cm⁻¹.

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300 - 3500 | Medium | N-H Asymmetric & Symmetric Stretch (-NH₂) |

| ~3100 | Weak-Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600 - 1650 | Medium | N-H Bend (-NH₂) |

| 1550 - 1475 | Strong | Asymmetric N-O Stretch (-NO₂) |

| 1360 - 1290 | Strong | Symmetric N-O Stretch (-NO₂) |

| 1250 - 1020 | Strong | C-O Stretch (Aryl Ether) |

| 1335 - 1250 | Medium-Strong | C-N Stretch (Aryl Amine) |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

Causality and Predictions

-

Molecular Ion (M⁺): The compound has an odd number of nitrogen atoms (three), so according to the Nitrogen Rule, its molecular ion peak will have an odd mass-to-charge ratio (m/z). The calculated monoisotopic mass is approximately 199.06 g/mol .

-

Fragmentation Pathways: The fragmentation of substituted pyridines can be complex.[4][5] Common fragmentation pathways for this molecule are predicted to involve the loss of stable neutral molecules or radicals from the substituents.

-

Loss of a Methyl Radical (-•CH₃): A common initial fragmentation for methoxy-substituted aromatics, leading to an [M-15]⁺ ion.

-

Loss of Nitric Oxide (-NO): A characteristic fragmentation of aromatic nitro compounds, resulting in an [M-30]⁺ ion.

-

Loss of a Nitro Radical (-•NO₂): This would lead to an [M-46]⁺ ion.

-

Loss of Formaldehyde (-CH₂O): From the methoxy group, giving an [M-30]⁺ ion.

-

Ring Cleavage: The pyridine ring itself can undergo fragmentation, often involving the loss of HCN.[6]

-

Caption: General experimental workflow for synthesis and spectroscopic characterization.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2,6-Dimethoxy-5-nitropyridin-3-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

B. FT-IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

C. Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. A direct insertion probe or a GC inlet can be used for sample introduction.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Scan Range: m/z 40-300

-

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 2,6-Dimethoxy-5-nitropyridin-3-amine. The expected NMR, IR, and MS data have been rationalized based on the compound's molecular structure and established spectroscopic principles. Researchers synthesizing or working with this molecule can use this guide to anticipate spectral features, aid in the confirmation of its identity, and troubleshoot experimental results.

References

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Theoretical Investigation of 2,6-Dimethoxy-5-nitropyridin-3-amine: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic application of computational chemistry has become indispensable. Theoretical studies provide a powerful lens through which we can predict molecular behavior, elucidate structure-activity relationships, and guide synthetic efforts, thereby accelerating the discovery pipeline. This technical guide is dedicated to a molecule of significant interest: 2,6-dimethoxy-5-nitropyridin-3-amine . While this compound holds potential in medicinal chemistry, a comprehensive public-domain theoretical analysis has been notably absent.

This document, therefore, serves a dual purpose. It is both a detailed exposition of the proposed theoretical characterization of 2,6-dimethoxy-5-nitropyridin-3-amine and a methodological blueprint for researchers undertaking similar computational investigations. By leveraging established quantum chemical methods, we will outline a systematic approach to unravel the electronic, spectroscopic, and non-linear optical properties of this molecule. The insights gleaned from such a study are paramount for understanding its reactivity, stability, and potential as a pharmacophore.

Introduction to 2,6-Dimethoxy-5-nitropyridin-3-amine: A Molecule of Interest

2,6-Dimethoxy-5-nitropyridin-3-amine belongs to the class of nitropyridines, which are heterocyclic compounds recognized for their diverse biological activities.[1] The presence of electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups on the pyridine ring suggests a molecule with significant intramolecular charge transfer, a key feature for potential applications in materials science and medicinal chemistry.[2] Understanding the interplay of these functional groups is crucial for predicting its chemical behavior and biological interactions.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a robust framework for investigating such molecules at the atomic level.[2][3][4] These methods allow for the calculation of a wide array of properties, from molecular geometry and vibrational frequencies to electronic transitions and non-linear optical responses.[5][6]

Proposed Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-chosen computational methodology. Based on successful precedents in the study of similar substituted nitropyridines, we propose a multi-tiered approach grounded in Density Functional Theory (DFT).[3][4][7]

Software and Theoretical Framework

All quantum chemical calculations would be performed using a widely recognized software package such as Gaussian. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is recommended for its proven accuracy in balancing computational cost and precision for organic molecules.[2][4] To ensure a comprehensive description of the electronic structure, a Pople-style basis set, specifically 6-311++G(d,p), is proposed. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs of electrons and potential weak intramolecular interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in a bonded environment.

Workflow for Theoretical Analysis

The proposed computational workflow is designed to be a self-validating system, where the results of each step inform and confirm the subsequent analyses.

Caption: Proposed workflow for the theoretical analysis of 2,6-dimethoxy-5-nitropyridin-3-amine.

In-Depth Theoretical Analyses

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This process provides crucial information on bond lengths, bond angles, and dihedral angles. The optimized structure serves as the foundation for all subsequent calculations. For substituted pyridines, particular attention should be paid to the planarity of the ring and the orientation of the substituent groups.

Vibrational Spectroscopic Studies

Frequency calculations on the optimized geometry serve two purposes: to confirm that the structure is a true energy minimum (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3] The calculated vibrational modes can be assigned to specific functional groups (e.g., N-H stretch of the amine, asymmetric and symmetric stretches of the nitro group, C-O stretches of the methoxy groups). This theoretical spectrum is invaluable for interpreting experimental spectroscopic data.

Protocol for Vibrational Analysis:

-

Perform a frequency calculation at the B3LYP/6-311++G(d,p) level on the optimized geometry.

-

Confirm the absence of imaginary frequencies.

-

Visualize the vibrational modes to assign them to specific molecular motions.

-

Apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and basis set limitations, allowing for a more accurate comparison with experimental data.[3]

-

Generate theoretical FT-IR and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.[3][8] A smaller energy gap suggests higher reactivity.

| Property | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability; related to electronic transitions. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high polarizability. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

Caption: Key electronic properties derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an excellent tool for identifying sites susceptible to electrophilic and nucleophilic attack.[8] In 2,6-dimethoxy-5-nitropyridin-3-amine, we would expect to see negative potential (red/yellow) around the oxygen atoms of the nitro and methoxy groups and the nitrogen of the pyridine ring, indicating regions of high electron density. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating electron-deficient regions.

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like the one , are often candidates for non-linear optical materials.[9] Theoretical calculations can predict the NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[6] A high β value is indicative of a strong NLO response. These calculations are performed using the optimized geometry and provide valuable insights into the material's potential for applications in optoelectronics.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It allows for the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from filled orbitals to empty orbitals. For 2,6-dimethoxy-5-nitropyridin-3-amine, NBO analysis can quantify the intramolecular charge transfer from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group.

Potential Applications and Future Directions

The theoretical data generated from this comprehensive study would provide a solid foundation for several key applications:

-

Drug Design: Understanding the electronic properties and reactive sites of the molecule can guide the design of analogues with improved biological activity and reduced toxicity.

-

Materials Science: The predicted NLO properties can inform the development of new materials for optical applications.

-

Spectroscopic Characterization: The theoretical IR and Raman spectra can aid in the experimental identification and characterization of the compound and its derivatives.

Conclusion

While experimental studies remain the ultimate arbiter of a molecule's properties, theoretical investigations provide an invaluable predictive framework. The methodologies outlined in this guide offer a robust and scientifically rigorous approach to characterizing 2,6-dimethoxy-5-nitropyridin-3-amine. By systematically exploring its geometric, spectroscopic, electronic, and non-linear optical properties, we can unlock a deeper understanding of its potential and pave the way for its rational application in drug discovery and materials science.

References

- Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines.

- (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II)

- (n.d.). Structural highlights in selected dyes to study NLO properties.

- (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- (2025). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.

- (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central.

-

PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved from [Link]

- (2019). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory.

- (2025). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach.

- (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. NIH.

- (n.d.). Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO prope… OUCI.

- (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC - NIH.

- (2019). DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine.

- (2025). Structural and Theoretical Studies of 2-amino-3-nitropyridine.

- (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.

-

PubChem. (n.d.). 5-Iodo-6-methoxy-3-nitropyridin-2-amine. Retrieved from [Link]

- (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). Letters in Applied NanoBioScience.

-

PubChem. (n.d.). 6-(6-Methoxy-3-pyridinyl)-5-nitropyridin-2-amine. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nanobioletters.com [nanobioletters.com]

reactivity of the amino group in 2,6-Dimethoxy-5-nitropyridin-3-amine

An In-depth Technical Guide to the Reactivity of the Amino Group in 2,6-Dimethoxy-5-nitropyridin-3-amine

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous biologically active compounds and functional materials.[1] Among the vast array of substituted pyridines, 2,6-dimethoxy-5-nitropyridin-3-amine stands out as a particularly intriguing building block. Its unique arrangement of electron-donating and electron-withdrawing groups creates a nuanced electronic landscape that dictates the reactivity of its functional handles. This guide provides a detailed technical analysis of the reactivity of the C3-amino group, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals. We will dissect the electronic factors governing its behavior and explore its utility in key synthetic transformations.

The Electronic Architecture: A Tale of Competing Influences

The reactivity of the amino group in 2,6-dimethoxy-5-nitropyridin-3-amine is not straightforward. It is the result of a delicate balance between powerful, and often opposing, electronic effects from the other substituents and the pyridine ring nitrogen itself. Understanding this interplay is paramount to predicting and controlling its chemical behavior.

-

The Pyridine Core: The pyridine nitrogen is inherently electronegative, exerting an inductive electron-withdrawing effect (-I) that reduces the overall electron density of the ring compared to benzene. This makes the ring generally less reactive towards electrophilic substitution and more susceptible to nucleophilic attack.[2]

-

Activating Methoxy Groups (-OCH₃): Positioned at C2 and C6, the two methoxy groups are strong electron-donating groups, primarily through their positive mesomeric or resonance effect (+M). They donate lone-pair electron density into the pyridine ring, which would typically increase the nucleophilicity of the amino group.

-

Deactivating Nitro Group (-NO₂): The nitro group at C5 is a potent electron-withdrawing group, operating through both a negative inductive effect (-I) and a powerful negative mesomeric effect (-M).[3] This group significantly reduces the electron density of the ring and, consequently, the basicity and nucleophilicity of the amino group.

-

The Amino Group (-NH₂): The amino group itself is a strong activating group through its +M effect, capable of donating its lone pair into the ring system.[4]

The net result is an amino group whose nucleophilicity is significantly attenuated by the adjacent nitro group and the ring nitrogen, but simultaneously bolstered by the two methoxy groups. This moderated reactivity allows for selective transformations under controlled conditions, making it a versatile synthetic intermediate.

Caption: A diagram summarizing the competing electronic effects on the amino group.

Key Synthetic Transformations of the Amino Group

The moderated nucleophilicity of the C3-amino group enables its participation in several crucial bond-forming reactions.

Amide Bond Formation (Acylation)

The formation of an amide bond is one of the most fundamental and widely used reactions in drug development.[5] Despite its reduced basicity, the amino group of 2,6-dimethoxy-5-nitropyridin-3-amine readily undergoes acylation with activated carboxylic acids. The use of modern coupling reagents is essential for achieving high yields, as they can activate a wide range of carboxylic acids under mild conditions.

| Coupling Reagent | Base | Solvent | Typical Yield | Reference |

| HATU | DIPEA | Isopropyl Acetate | ~88% | Adapted from WO 2018/116139 A1[6] |

| TCT | N/A | Deep Eutectic Solvent | High | General method for challenging couplings[7] |

| EDC/HOBt | DIPEA | DMF/CH₂Cl₂ | Variable | Classic, cost-effective method |

This protocol describes a robust and generally applicable method for coupling a carboxylic acid with 2,6-dimethoxy-5-nitropyridin-3-amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Rationale: HATU is a highly efficient coupling reagent that rapidly converts a carboxylic acid into a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine. DIPEA (N,N-Diisopropylethylamine) is employed as a sterically hindered, non-nucleophilic base to neutralize the carboxylic acid and the acidic byproducts of the reaction without competing in the coupling.[6]

Materials:

-

2,6-dimethoxy-5-nitropyridin-3-amine

-

Carboxylic acid of interest (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-flushed reaction vessel, add the carboxylic acid (1.0 eq) and 2,6-dimethoxy-5-nitropyridin-3-amine (1.05 eq).

-

Dissolve the solids in anhydrous DMF (approx. 0.5 M concentration).

-

Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Slowly add DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: General workflow for a HATU-mediated amide bond formation.

Diazotization and Subsequent Transformations

Diazotization is a cornerstone of aromatic chemistry, converting a primary aromatic amine into a versatile diazonium salt intermediate (Ar-N₂⁺).[8] Due to the electron-withdrawing nitro group, 2,6-dimethoxy-5-nitropyridin-3-amine is a weakly basic amine. Its diazotization requires strongly acidic conditions to generate the necessary nitrosating agent, nitrous acid (HNO₂), in situ from a nitrite salt.[9]

Rationale: The reaction is typically performed at low temperatures (0-5 °C) because aromatic diazonium salts, particularly those on electron-rich rings, can be unstable. The resulting diazonium salt is a valuable intermediate that is not isolated but used directly in subsequent reactions (e.g., Sandmeyer reaction) to introduce a wide variety of substituents (e.g., -Cl, -Br, -I, -CN, -OH) by displacing the excellent leaving group, dinitrogen (N₂).[8]

This protocol is adapted from a general method for the convenient iodination of aromatic amines.[8]

Materials:

-

2,6-dimethoxy-5-nitropyridin-3-amine (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (2.0 eq)

-

Sodium nitrite (NaNO₂) (1.2 eq)

-

Potassium iodide (KI) (1.5 eq)

-

Acetonitrile (MeCN)

Procedure:

-

In a reaction vessel, suspend 2,6-dimethoxy-5-nitropyridin-3-amine (1.0 eq), potassium iodide (1.5 eq), and p-toluenesulfonic acid (2.0 eq) in acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium nitrite (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the disappearance of the starting material by TLC or LC-MS.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 3-iodo-2,6-dimethoxy-5-nitropyridine by flash column chromatography.

Conclusion

The C3-amino group of 2,6-dimethoxy-5-nitropyridin-3-amine possesses a finely tuned reactivity profile, governed by the complex interplay of its substituents. While the potent electron-withdrawing nitro group diminishes its basicity, the dual methoxy groups ensure it remains a competent nucleophile for critical synthetic operations like amide bond formation. Furthermore, it undergoes classic aromatic amine chemistry, such as diazotization, providing a gateway to a diverse range of functionalized pyridine derivatives. A thorough understanding of its underlying electronic architecture, as detailed in this guide, empowers chemists to leverage this versatile building block for the efficient construction of complex molecules in pharmaceutical and materials research.

References

-

Görlitzer, K., & Tkotz, T. (1993). Substituent Effects on Electronic Spectra of Vicinally Substituted 2-, 3- and 4-Aminopyridines. Scientia Pharmaceutica, 61(2), 117-128. Available from: [Link]

-

Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals, 15(6), 692. Available from: [Link]

-

Don, N., et al. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 19(11), 17826-17841. Available from: [Link]

-

Krasowska, D., et al. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(1), 475-484. Available from: [Link]

-

Baskir, E. G., et al. (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Physical Chemistry Chemical Physics, 22(34), 19163-19177. Available from: [Link]

-

van der Plas, H. C., & Wozniak, M. (1991). Nitropyridines: Synthesis and reactions. Croatica Chemica Acta, 64(1), 1-29. Available from: [Link]

-

Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Central European Journal of Energetic Materials, 5(2), 3-19. Available from: [Link]

-

Fengchen Technology. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Available from: [Link]

- Patel, R. P., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent 7,256,295 B2.

-

Nishiwaki, N. (2023). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 15(2), 438. Available from: [Link]

-

Knighton, R. C., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganics, 9(10), 73. Available from: [Link]

-

An, C., et al. (2014). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. Chinese Journal of Energetic Materials, 22(4), 453-456. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

Weaver, J. D., & Meggers, E. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(32), 7856-7867. Available from: [Link]

-

Sharma, A., et al. (2021). Amide Bond Formation and Peptide Coupling. Organic & Biomolecular Chemistry, 19(15), 3345-3364. Available from: [Link]

-

Aksenov, N. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5659. Available from: [Link]

-

Mountanea, O. G., et al. (2023). An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. Chemistry – A European Journal, 29(30), e202300408. Available from: [Link]

- Henkel Kgaa. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S. Patent 4,874,847 A.

-

Le, C. M., et al. (2016). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Organic Letters, 18(23), 6046-6049. Available from: [Link]

-

Vurro, S., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 28(69), e202202028. Available from: [Link]

-

Not Voodoo. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available from: [Link]

-

Goral, W., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, e202419450. Available from: [Link]

-

Dolzhenko, A. V., & Dolzhenko, A. V. (2010). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. Synthesis, 2010(19), 3334-3338. Available from: [Link]

-

Imperial Chemical Industries Ltd. (1979). Process for the diazotisation of amines. European Patent EP 0003656 B1. Available from: [Link]

-

Bagal, L. I., et al. (1970). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Russian Chemical Reviews, 39(7), 548-559. Available from: [Link]

-

He, L., et al. (2010). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Journal of Heterocyclic Chemistry, 47(1), 106-109. Available from: [Link]

-

Li, X., et al. (2018). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Synlett, 29(14), 1883-1887. Available from: [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diazotisation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Mapping the Reactive Landscape of 2,6-Dimethoxy-5-nitropyridin-3-amine: A Guide to its Electrophilic and Nucleophilic Sites

An In-depth Technical Guide:

Abstract

2,6-Dimethoxy-5-nitropyridin-3-amine is a highly functionalized heterocyclic compound that serves as a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents and materials. Its unique arrangement of electron-donating and electron-withdrawing groups on an intrinsically electron-deficient pyridine core creates a complex and nuanced reactive landscape. This technical guide provides an in-depth analysis of the electronic structure of 2,6-dimethoxy-5-nitropyridin-3-amine, systematically identifying its primary nucleophilic and electrophilic centers. By dissecting the interplay of inductive and resonance effects, this document aims to equip researchers, chemists, and drug development professionals with a predictive understanding of the molecule's reactivity, enabling more strategic and efficient synthetic design.

The Electronic Architecture: An Interplay of Conflicting Influences

To comprehend the reactivity of 2,6-dimethoxy-5-nitropyridin-3-amine, one must first appreciate the electronic contributions of each substituent in concert with the inherent properties of the pyridine ring. The pyridine ring itself is isoelectronic with benzene but the nitrogen atom's higher electronegativity makes the ring electron-deficient, particularly at the C2, C4, and C6 positions.[1][2] This intrinsic electron deficiency generally disfavors electrophilic aromatic substitution (EAS) and predisposes the ring to nucleophilic attack.[1][3]

The substituents on the ring introduce competing electronic effects:

-

Amino Group (-NH₂ at C3): The amino group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity but, more significantly, a strong electron-donating resonance effect (+M) by delocalizing its lone pair into the aromatic system.[4]

-

Methoxy Groups (-OCH₃ at C2, C6): The methoxy groups are also activating. Like the amino group, they exhibit a -I effect and a dominant +M effect, donating electron density to the ring through the oxygen lone pairs.[5][6]

-

Nitro Group (-NO₂ at C5): The nitro group is a potent deactivating group, exerting strong electron-withdrawing inductive (-I) and resonance (-M) effects.[7][8][9] It powerfully reduces electron density across the ring system.

The combination of these groups on the pyridine nucleus creates a "push-pull" system, where the electron-donating amino and methoxy groups enrich certain positions, while the nitro group and the ring nitrogen withdraw electron density from others.

Figure 1: A summary of the competing electronic effects of substituents.

Identification of Nucleophilic Sites

Nucleophilic centers are characterized by high electron density and the availability of lone pairs. In this molecule, several sites exhibit nucleophilic character.

The Exocyclic Amino Group: The Primary Nucleophilic Center

The most prominent nucleophilic site is the nitrogen atom of the C3-amino group. Its lone pair is readily available for reactions with a wide range of electrophiles, such as alkyl halides (alkylation) and acyl chlorides (acylation). While it donates electron density to the ring via resonance, it remains the most basic and accessible site for electrophilic attack.

The Pyridine Ring Nitrogen (N1)

The lone pair on the endocyclic pyridine nitrogen (N1) also possesses nucleophilic potential.[10] However, its nucleophilicity is significantly attenuated. The strong electron-withdrawing effect of the nitro group at the para-like C5 position, combined with the general electron deficiency of the pyridine ring, reduces the availability of this lone pair.[1][8] Therefore, reactions at this site, such as protonation or alkylation, will require harsher conditions compared to a more electron-rich pyridine.

The Aromatic Ring (C4): A Latent Carbon Nucleophile

Despite the overall deactivation of the ring by the nitro group and the pyridine nitrogen, the C4 position emerges as a potential site for electrophilic aromatic substitution (EAS). This is a direct consequence of the powerful directing effects of the adjacent activating groups:

-

Ortho to the -NH₂ group: The amino group strongly directs electrophiles to its ortho and para positions.

-

Para to the C2-OCH₃ group: This methoxy group also activates the para C4 position.

The concerted electron donation from both the amino and methoxy groups makes C4 the most electron-rich carbon on the ring and the most plausible site for reactions like halogenation or nitration, should conditions overcome the ring's overall deactivation.

Figure 2: Hierarchy of nucleophilic sites on the molecule.

Identification of Electrophilic Sites

Electrophilic centers are electron-deficient and susceptible to attack by nucleophiles. The strong electron-withdrawing substituents make the pyridine ring a prime target for nucleophilic aromatic substitution (SₙAr).

The Aromatic Ring (C2 & C6): Prime Targets for SₙAr

The pyridine ring is highly activated for nucleophilic aromatic substitution. The positions ortho (C6) and para (C2) to the powerful nitro group are the most electron-deficient and, therefore, the most electrophilic carbons.[3][11] The presence of methoxy groups at both C2 and C6 provides excellent leaving groups (methoxide, CH₃O⁻).

The key to SₙAr reactions is the stabilization of the negatively charged intermediate, the Meisenheimer complex. In this molecule, the negative charge resulting from nucleophilic attack at C2 or C6 can be effectively delocalized onto the electronegative ring nitrogen and, crucially, onto the oxygen atoms of the nitro group.[9] This strong stabilization significantly lowers the activation energy for the substitution reaction. Therefore, strong nucleophiles like ammonia, amines, or alkoxides can readily displace the methoxy groups at these positions.

Figure 3: Key electrophilic sites susceptible to nucleophilic attack or reduction.

The Nitro Group: A Site for Reduction

The nitrogen atom of the nitro group is highly oxidized and electrophilic. It is readily susceptible to reduction by a variety of reagents (e.g., H₂/Pd, SnCl₂/HCl, Na₂S₂O₄). This reaction is a fundamental transformation in nitroaromatic chemistry, converting the nitro group into an amino group, which dramatically alters the electronic properties and reactivity of the molecule.

Predictive Reactivity & Mechanistic Insight

The analysis of electronic effects allows for the prediction of reaction outcomes.

Exemplary Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The displacement of the C6-methoxy group by an amine (R-NH₂) serves as a representative SₙAr reaction. The causality for this pathway is the profound stabilization of the intermediate.

Figure 4: Generalized mechanism for SₙAr at an activated carbon center.

Data Summary: A Reactivity Map

This table provides a consolidated overview of the predicted reactivity at each key position of the molecule.

| Position | Substituent | Primary Character | Predicted Reactions | Rationale |

| N1 | (Pyridine N) | Nucleophilic | Protonation, Alkylation (harsh conditions) | Lone pair availability reduced by -NO₂ group and ring electron deficiency.[1][8] |

| C2 | -OCH₃ | Electrophilic | Nucleophilic Aromatic Substitution (SₙAr) | Activated by para -NO₂ group and ring N; good leaving group.[11] |

| C3 | -NH₂ | Nucleophilic | Acylation, Alkylation, Diazotization | Highly accessible and basic lone pair makes it the primary nucleophilic center. |

| C4 | -H | Nucleophilic | Electrophilic Aromatic Substitution (EAS) (forced) | Activated by ortho -NH₂ and para -OCH₃; most electron-rich carbon.[12] |

| C5 | -NO₂ | Electrophilic | Reduction to an amino group | Highly electron-withdrawing group, readily reduced by standard methods. |

| C6 | -OCH₃ | Electrophilic | Nucleophilic Aromatic Substitution (SₙAr) | Activated by ortho -NO₂ group and ring N; good leaving group.[3][11] |

Experimental Protocol: Reduction of the Nitro Group

To provide a practical context, the following protocol outlines a standard procedure for the selective reduction of the nitro group. This method is self-validating as the progress can be easily monitored by Thin Layer Chromatography (TLC) and the product identity confirmed by standard spectroscopic methods.

Objective: To synthesize 2,6-dimethoxy-5-aminopyridin-3-amine from 2,6-dimethoxy-5-nitropyridin-3-amine.

Materials:

-

2,6-dimethoxy-5-nitropyridin-3-amine (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)[13]

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, TLC plates.

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethoxy-5-nitropyridin-3-amine (1.0 eq).

-

Reagent Addition: Add concentrated HCl (approx. 10 mL per gram of starting material). Stir the resulting suspension at room temperature.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add stannous chloride dihydrate (4.0-5.0 eq) in portions, ensuring the internal temperature does not exceed 15 °C. Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction completion.

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Basify the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~8-9. Trustworthiness: This step neutralizes the acid and precipitates tin salts, allowing for the extraction of the free amine product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2,6-dimethoxy-5-aminopyridin-3-amine.

Conclusion

The reactivity of 2,6-dimethoxy-5-nitropyridin-3-amine is a textbook example of how substituent effects dictate synthetic outcomes in heterocyclic chemistry. The molecule possesses a dual character: it is nucleophilic at the exocyclic amino group and the C4 position, while being strongly electrophilic at the C2 and C6 positions. This guide has demonstrated that a thorough understanding of fundamental electronic principles allows for the confident prediction of its behavior with both electrophiles and nucleophiles. For scientists in synthetic and medicinal chemistry, this predictive power is invaluable, enabling the strategic incorporation of this versatile building block into complex molecular targets.

References

-

Brainly. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? Available at: [Link]

-

Elsevier. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Inorganica Chimica Acta. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Available at: [Link]

-

Chemistry Online. (2022). Nucleophilic substitution of pyridines. Available at: [Link]

-

American Chemical Society. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

-

Central European Journal of Energetic Materials. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

-

Pearson. (2024). EAS Reactions of Pyridine Explained. Available at: [Link]

-

University of Munich. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Available at: [Link]

-

MDPI. (2021). Cycloruthenated Imines: A Step into the Nanomolar Region. Molecules. Available at: [Link]

-